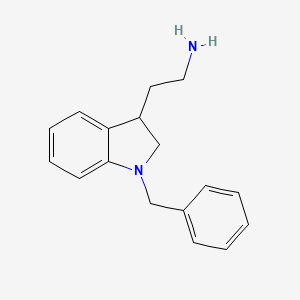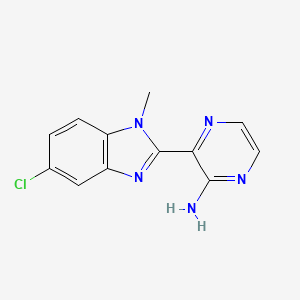
3-(7-Chloro-1-methylbenzimidazol-2-yl)pyrazin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(7-Chloro-1-methylbenzimidazol-2-yl)pyrazin-2-amine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a heterocyclic compound that is used in the synthesis of various biologically active molecules.
作用機序
The mechanism of action of 3-(7-Chloro-1-methylbenzimidazol-2-yl)pyrazin-2-amine is not fully understood. However, it has been suggested that it works by inhibiting the activity of certain enzymes, such as kinases, which are involved in various cellular processes. It has also been suggested that it works by binding to DNA and interfering with its replication and transcription.
Biochemical and Physiological Effects:
Studies have shown that 3-(7-Chloro-1-methylbenzimidazol-2-yl)pyrazin-2-amine has significant biochemical and physiological effects. It has been found to possess significant antimicrobial and antifungal properties. It has also been found to possess significant antitumor properties and has been studied for its potential use in cancer treatment. Moreover, it has been found to possess significant fluorescent properties, which make it a potential candidate for use as a fluorescent probe for DNA detection.
実験室実験の利点と制限
One of the main advantages of 3-(7-Chloro-1-methylbenzimidazol-2-yl)pyrazin-2-amine is its versatility in various applications. It can be used in the synthesis of various biologically active molecules, and it possesses significant antimicrobial, antifungal, and antitumor properties. However, one of the main limitations of 3-(7-Chloro-1-methylbenzimidazol-2-yl)pyrazin-2-amine is its potential toxicity. It is important to handle this compound with care, and appropriate safety measures should be taken when working with it.
将来の方向性
There are several future directions for research on 3-(7-Chloro-1-methylbenzimidazol-2-yl)pyrazin-2-amine. One potential direction is the further study of its mechanism of action. Understanding how this compound works at the molecular level could lead to the development of more effective drugs. Another potential direction is the study of its potential use as a fluorescent probe for DNA detection. This could lead to the development of more sensitive and accurate methods for detecting DNA. Additionally, further research could be done on the synthesis of various biologically active molecules using 3-(7-Chloro-1-methylbenzimidazol-2-yl)pyrazin-2-amine as a starting material. This could lead to the development of new drugs with potential applications in various fields.
合成法
The synthesis of 3-(7-Chloro-1-methylbenzimidazol-2-yl)pyrazin-2-amine can be achieved by various methods. One of the most common methods involves the reaction of 2-aminopyrazine with 7-chloro-1-methylbenzimidazole in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The resulting product is then purified by recrystallization or column chromatography.
科学的研究の応用
3-(7-Chloro-1-methylbenzimidazol-2-yl)pyrazin-2-amine has been extensively studied for its potential applications in various fields. It has been found to possess significant antimicrobial, antifungal, and antitumor properties. It has also been studied for its potential use as a fluorescent probe for DNA detection. Moreover, it has been used in the synthesis of various biologically active molecules, such as kinase inhibitors, which have potential applications in the treatment of cancer and other diseases.
特性
IUPAC Name |
3-(7-chloro-1-methylbenzimidazol-2-yl)pyrazin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN5/c1-18-10-7(13)3-2-4-8(10)17-12(18)9-11(14)16-6-5-15-9/h2-6H,1H3,(H2,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTXUUWUPVPDKEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC=C2Cl)N=C1C3=NC=CN=C3N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-(2-Hydroxybutyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B7569765.png)


![1-(1-methylbenzimidazol-2-yl)-N-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]ethanamine](/img/structure/B7569792.png)
![[1-(Oxolan-2-ylmethylsulfonyl)pyrrolidin-3-yl]methanol](/img/structure/B7569805.png)


![3-[(3,5-Dichlorobenzoyl)amino]pyrazine-2-carboxylic acid](/img/structure/B7569844.png)
![1-[4-(2-Hydroxy-2-methylpropyl)piperazin-1-yl]-2,2-dimethylpropan-1-one](/img/structure/B7569858.png)


![(E)-3-(4-fluorophenyl)-1-[3-(methylaminomethyl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B7569881.png)
